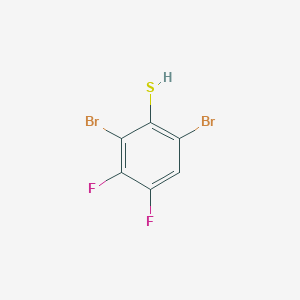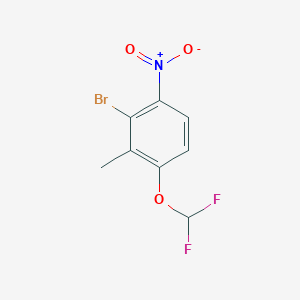![molecular formula C10H17Cl2N3O B1447790 1-[3-(アミノメチル)-2-ピリジニル]-3-ピロリジノール二塩酸塩 CAS No. 1820604-45-2](/img/structure/B1447790.png)
1-[3-(アミノメチル)-2-ピリジニル]-3-ピロリジノール二塩酸塩
概要
説明
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride is a chemical compound with the molecular formula C10H15N3O·2HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring and a pyrrolidine ring, making it a subject of interest for researchers.
科学的研究の応用
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride is the enzyme known as inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule that participates in several physiological and pathological processes .
Mode of Action
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride acts as a potent and selective inhibitor of iNOS . It binds to iNOS and inhibits its activity, which in turn reduces the production of nitric oxide . The inhibition is dependent on the cofactor NADPH .
Biochemical Pathways
By inhibiting iNOS, 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride affects the nitric oxide synthesis pathway . Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of nitric oxide production can have significant downstream effects .
Pharmacokinetics
It is known that the compound’s bioavailability and pharmacokinetic properties can be influenced by factors such as absorption, distribution, metabolism, and excretion .
Result of Action
The inhibition of iNOS by 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride leads to a decrease in the production of nitric oxide . This can result in various molecular and cellular effects, depending on the specific physiological or pathological context .
Action Environment
The action, efficacy, and stability of 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular environment .
準備方法
The synthesis of 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride involves several steps. One common method starts with the preparation of 3-(aminomethyl)pyridine, which is then reacted with pyrrolidine to form the desired product. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride can be compared with other similar compounds, such as:
3-(aminomethyl)pyridine: This compound shares a similar pyridine ring structure but lacks the pyrrolidine ring.
NMDAR/TRPM4 interface inhibitor C19 dihydrochloride: This compound has a different structure but similar biological activities.
The uniqueness of 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride lies in its specific combination of the pyridine and pyrrolidine rings, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[3-(aminomethyl)pyridin-2-yl]pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-6-8-2-1-4-12-10(8)13-5-3-9(14)7-13;;/h1-2,4,9,14H,3,5-7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQOSCSSGPBXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=CC=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447718.png)


![8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1447721.png)


![4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1447724.png)
![3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1447725.png)


